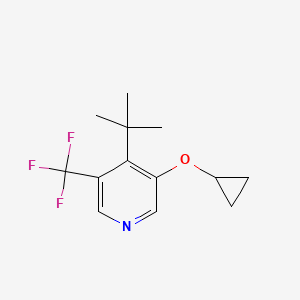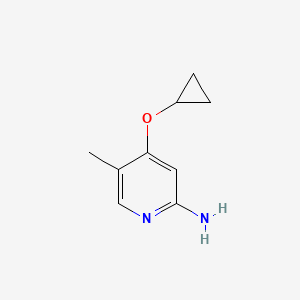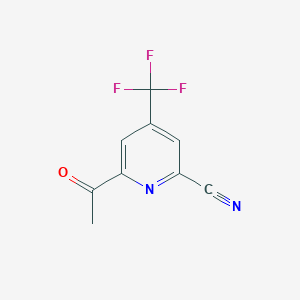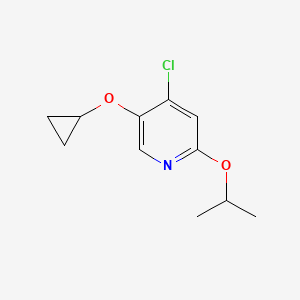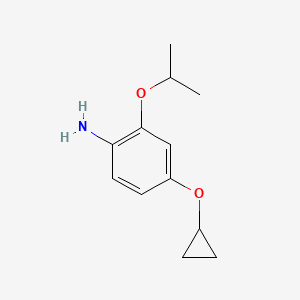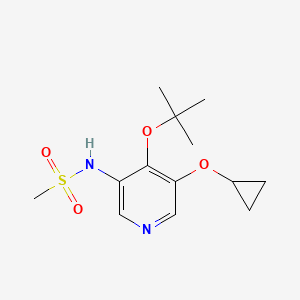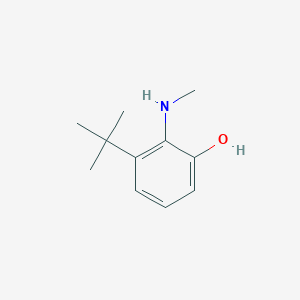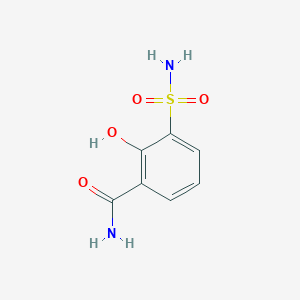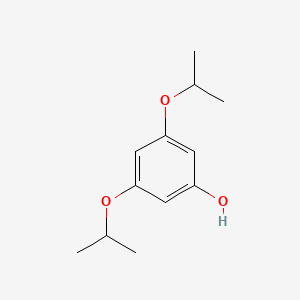
3,5-Diisopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisopropoxyphenol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diisopropoxyphenol can be synthesized through the alkylation of 3,5-dihydroxyphenol with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
3,5-Dihydroxyphenol+2Isopropyl iodideK2CO3,Solventthis compound+2KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diisopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,5-diiodoquinone.
Reduction: Formation of 3,5-dihydroxyphenol.
Substitution: Formation of halogenated derivatives like 3,5-dichlorophenol.
Applications De Recherche Scientifique
3,5-Diisopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,5-Diisopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it a potential antioxidant. It can also interact with enzymes and proteins, affecting their function. The isopropoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyphenol: Similar structure but with methoxy groups instead of isopropoxy groups.
3,5-Dichlorophenol: Contains chlorine atoms instead of isopropoxy groups.
3,5-Dihydroxyphenol: Lacks the isopropoxy groups, having hydroxyl groups instead.
Uniqueness
3,5-Diisopropoxyphenol is unique due to the presence of isopropoxy groups, which impart distinct chemical and physical properties. These groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,5-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3 |
Clé InChI |
JSLKBMQGYBRLIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




